Crotyl alcohol

Selective hydrogenation Catalysis α,β-Unsaturated aldehydes

Crotyl alcohol (≥95%, cis:trans ~1:19) is a differentiated C₄ allylic alcohol for applications where generic substitution fails. Its validated selectivity gradient (20–91% across Au/Nb₂O₅, Au/CeO₂, IrFe catalysts) makes it the definitive reference for benchmarking chemoselective hydrogenation catalysts. Distinct Arrhenius parameters (290-fold pre-exponential difference vs. 2-methyl-2-propen-1-ol) require compound-specific data for atmospheric VOC modeling. It uniquely generates crotonaldehyde—not acrolein—upon metabolic oxidation, establishing it as the specific tool compound for crotonaldehyde toxicity studies. Insist on crotonaldehyde-free material for mechanistic toxicology to avoid confounding results.

Molecular Formula C4H8O
Molecular Weight 72.11 g/mol
CAS No. 504-61-0
Cat. No. B1198077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrotyl alcohol
CAS504-61-0
Synonymscrotonol
crotonyl alcohol
crotonyl alcohol, (cis)-isomer
crotonyl alcohol, (trans)-isomer
crotyl alcohol
Molecular FormulaC4H8O
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESCC=CCO
InChIInChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+
InChIKeyWCASXYBKJHWFMY-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crotyl Alcohol (CAS 504-61-0): Technical Baseline and Procurement-Relevant Properties


Crotyl alcohol (2-buten-1-ol, C₄H₈O, MW 72.11) is a primary allylic alcohol characterized by a carbon-carbon double bond conjugated with a hydroxyl-bearing methylene group [1]. It exists as a mixture of cis- and trans- isomers, commercially supplied as a colorless liquid with a boiling point of 121–122°C, density of 0.845 g/mL at 25°C, and flash point of 34–37°C . Its moderate water solubility (immiscible) and full miscibility with most organic solvents position it as a reactive intermediate for crotyl halides, esters, and ethers, which serve downstream in pharmaceuticals, agrochemicals, and polymer synthesis [2]. Crotyl alcohol is synthesized via selective hydrogenation of crotonaldehyde [3] or through hydrogenolysis of 3,4-epoxy-1-butene over sulfur-modified nickel catalysts [2].

Why Crotyl Alcohol Cannot Be Interchanged with Crotonaldehyde, Butanol, or Allyl Alcohol: A Procurement Risk Assessment


Generic substitution among structurally related C₄ compounds introduces distinct chemical reactivity, metabolic fate, and commercial availability risks. Crotyl alcohol contains both an allylic hydroxyl group and an internal C=C double bond, differentiating it from crotonaldehyde (conjugated aldehyde electrophile) [1] and from 1-butanol (saturated alcohol without unsaturation) [2]. Compared to allyl alcohol, crotyl alcohol bears an additional methyl group that alters steric demand in nucleophilic substitutions and polymerization reactions [3]. Critically, its metabolic oxidation produces crotonaldehyde, a distinct toxic aldehyde differing from acrolein generated by allyl alcohol bioactivation [4]. These fundamental differences render in-class compounds non-interchangeable in catalytic, synthetic, and biological applications. The following quantitative evidence details precisely where crotyl alcohol exhibits verifiable differentiation from its closest analogs.

Crotyl Alcohol: Quantified Differentiation Evidence for Scientific Procurement Decisions


Catalytic Selectivity: IrFe Alloy Achieves 91% Crotyl Alcohol Selectivity in Crotonaldehyde Hydrogenation

In gas-phase selective hydrogenation of crotonaldehyde, an IrFe alloy catalyst (Ir/Fe molar ratio 19/1) achieved a crotyl alcohol selectivity of 91% at 80°C, compared to 74% selectivity obtained with a bare Ir/BN catalyst under identical conditions [1]. The turnover frequency (TOF) on the IrFe alloy was 0.022 s⁻¹, representing a 15.7-fold increase over the bare Ir/BN TOF of 0.0014 s⁻¹ [1]. This demonstrates that crotyl alcohol selectivity can be tuned via catalyst composition, and that the compound itself serves as a benchmark product for evaluating catalyst performance in C=O versus C=C hydrogenation chemoselectivity.

Selective hydrogenation Catalysis α,β-Unsaturated aldehydes

Catalyst Support Effects: Au/CeO₂ Delivers 78% Crotyl Alcohol Selectivity versus 20% on Au/Nb₂O₅

In crotonaldehyde hydrogenation studies, the selectivity towards crotyl alcohol varied dramatically with catalyst support composition. Au/CeO₂ achieved 78% selectivity towards crotyl alcohol in gas-phase conditions (120°C, atmospheric pressure), whereas Au/Nb₂O₅ exhibited only 20% selectivity under both gas-phase and liquid-phase conditions [1]. In liquid-phase conditions (60°C, 4 atm, isopropanol), no catalyst achieved high selectivity due to secondary reactions [1]. This quantifiable support-dependence underscores that crotyl alcohol yield is not an intrinsic property of the substrate but a function of catalyst engineering.

Supported gold catalysts Heterogeneous catalysis Chemoselective hydrogenation

Atmospheric Reactivity: Crotyl Alcohol Exhibits Distinct Cl-Atom Reaction Kinetics Among Unsaturated Alcohols

The reaction rate of crotyl alcohol with chlorine atoms in the troposphere was measured and compared to structurally similar unsaturated alcohols. At 298 K, the Arrhenius pre-exponential factor for crotyl alcohol was determined as k = (8.85 ± 0.46) × 10⁻²¹ exp(7240 ± 1455 / T) cm³ molecule⁻¹ s⁻¹, compared to k = (3.05 ± 1.40) × 10⁻²³ exp(8760 ± 1279 / T) for 2-methyl-2-propen-1-ol (MPO221) and k = (7.55 ± 0.20) × 10⁻²¹ exp(7361 ± 735 / T) for 3-methyl-2-buten-1-ol (MBO321) [1]. Crotyl alcohol's pre-exponential factor is approximately 290 times larger than MPO221, indicating substantially different atmospheric fate and lifetime.

Atmospheric chemistry Kinetics Unsaturated alcohols

Metabolic Bioactivation: Crotyl Alcohol Generates Crotonaldehyde via ADH, Distinguishing It from Allyl Alcohol's Acrolein Pathway

Crotyl alcohol is readily oxidized by equine liver alcohol dehydrogenase (ADH) to crotonaldehyde, which was confirmed as the main product by electrospray-mass spectrometry [1]. In mouse hepatocytes, crotyl alcohol produced marked time- and concentration-dependent cell killing and pronounced glutathione depletion, both abolished by the ADH inhibitor 4-methylpyrazole [1]. This metabolic pathway is analogous but chemically distinct from allyl alcohol's conversion to acrolein [2]. The crotonaldehyde generated from crotyl alcohol causes protein carbonylation of a wide range of cellular proteins, with damage to 29, 32, and 33 kDa proteins correlating with cell death severity [1].

Toxicology Bioactivation Aldehyde toxicity

Commercial Purity Specifications: Vendor-Grade Differentiation Enables Fit-for-Purpose Procurement

Commercially available crotyl alcohol exhibits quantifiable purity differences across vendors. Sigma-Aldrich offers a purum grade with ≥97.0% (GC) purity, specifying impurity limits of ~1% water and ~2% butanol, with a defined cis:trans isomer ratio of ~1:19 . TCI America supplies a grade with >95.0% (GC) purity (total of isomers) . AKSci offers a 98% (GC, total) purity grade . These specification differences—particularly the defined isomeric ratio and impurity profile from Sigma-Aldrich—enable researchers to select appropriate material based on tolerance for butanol contamination or isomer composition requirements.

Chemical procurement Purity specifications Vendor comparison

Crotyl Alcohol: Evidence-Based Application Scenarios for Research and Industrial Procurement


Heterogeneous Catalyst Development: Benchmarking α,β-Unsaturated Aldehyde Hydrogenation Selectivity

Crotyl alcohol serves as the target product in selective hydrogenation of crotonaldehyde, a model reaction for evaluating catalyst chemoselectivity toward C=O versus C=C bonds. The quantifiable selectivity differences across catalyst systems—from 20% on Au/Nb₂O₅ to 78% on Au/CeO₂ to 91% on IrFe alloy [1]—establish a validated performance gradient that enables rigorous catalyst benchmarking. Procurement of crotyl alcohol as an analytical standard or reaction product reference supports catalyst screening programs in both academic and industrial settings where α,β-unsaturated alcohol yield is a key performance indicator.

Atmospheric Chemistry and Environmental Fate Modeling

Crotyl alcohol's distinct Arrhenius kinetic parameters for reaction with tropospheric chlorine atoms [1] differentiate it from structurally similar unsaturated alcohols. The 290-fold difference in pre-exponential factor relative to 2-methyl-2-propen-1-ol [1] requires compound-specific kinetic data for accurate atmospheric lifetime calculations. Researchers modeling volatile organic compound (VOC) degradation or developing structure-activity relationships for unsaturated alcohols must use crotyl alcohol-specific kinetic parameters rather than extrapolating from analog compounds.

Toxicology: Investigating Crotonaldehyde-Mediated Protein Carbonylation Mechanisms

Crotyl alcohol is enzymatically oxidized by alcohol dehydrogenase to crotonaldehyde, an endogenous aldehyde implicated in lipid peroxidation-associated protein damage [1]. In mouse hepatocyte models, crotyl alcohol exposure causes concentration-dependent cell death and protein carbonylation that is abolished by 4-methylpyrazole [1]. This establishes crotyl alcohol as a specific tool compound for studying crotonaldehyde toxicity pathways, distinct from allyl alcohol (which generates acrolein) and other unsaturated alcohols. Procurement for mechanistic toxicology studies requires material free of crotonaldehyde contamination to avoid confounding results.

Polymer and Fine Chemical Synthesis: Crotyl-Functionalized Monomer Production

Crotyl alcohol is a precursor to crotyl halides, esters, and ethers used in monomer synthesis for coatings, adhesives, and specialty polymers [1]. The patented direct polymerization process utilizing transition metal carbonyl catalysts and silicon-hydride cocatalysts enables efficient conversion of crotyl alcohol and crotyl ethers to polymeric materials [2]. The defined cis:trans isomer ratio in commercial material (~1:19) is relevant for stereochemical control in polymer synthesis, where isomeric purity may affect polymer microstructure and resulting material properties.

Technical Documentation Hub

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